molecular formula C11H18N4O2 B2604105 tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate CAS No. 2091447-06-0

tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate

Cat. No.: B2604105
CAS No.: 2091447-06-0
M. Wt: 238.291
InChI Key: BGNSIHROHZERFD-UHFFFAOYSA-N
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Description

tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate is a sophisticated chemical intermediate of significant value in medicinal chemistry and drug discovery research. Its core structure incorporates a saturated pyrazolopyrimidine scaffold, a privileged heterocycle known for its ability to modulate various protein kinases and other biological targets. This compound is primarily employed as a key synthetic precursor in the construction of more complex molecules. The presence of the Boc (tert-butoxycarbonyl) protected amine is a critical feature, allowing for selective deprotection under mild acidic conditions to generate a reactive amine handle. This reactive site is essential for subsequent coupling reactions, enabling researchers to efficiently append diverse chemical moieties and build targeted compound libraries. The pyrazolopyrimidine core is frequently explored in the development of potential therapeutics for oncology and inflammatory diseases, as this scaffold often exhibits potent inhibitory activity against a range of kinases. As a versatile building block, this compound accelerates the synthesis and optimization of novel small-molecule candidates, facilitating structure-activity relationship (SAR) studies and the pursuit of new pharmacological agents.

Properties

IUPAC Name

tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-8-7-13-15-6-4-5-12-9(8)15/h7,12H,4-6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNSIHROHZERFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2NCCCN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate typically involves the following steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core:

    • The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
    • Reaction conditions often include heating the mixture in a suitable solvent like ethanol or acetic acid, sometimes under reflux conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
    • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction:

    • Reduction reactions can target the carbamate group or the heterocyclic core.
    • Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution:

    • Nucleophilic substitution reactions can occur at the tert-butyl group or the carbamate nitrogen.
    • Reagents such as alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazolo[1,5-a]pyrimidine core.

    Reduction: Reduced forms of the carbamate or heterocyclic core.

    Substitution: Substituted derivatives with various functional groups replacing the tert-butyl or carbamate groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate, exhibit promising anticancer properties. These compounds have been identified as inhibitors of the PI3K (phosphoinositide 3-kinase) signaling pathway, which is crucial in cancer cell proliferation and survival. A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against various cancer cell lines .

Anti-inflammatory and Autoimmune Disease Treatment

The compound has also been explored for its potential in treating inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis. The design of a library of benzimidazole derivatives based on the pyrazolo[1,5-a]pyrimidine structure showed significant activity as selective inhibitors of PI3K δ isoform with low IC50 values . This suggests that this compound could play a role in developing new therapies for these conditions.

Modifications and Potency

The structure-activity relationship (SAR) studies have revealed that specific modifications to the pyrazolo[1,5-a]pyrimidine scaffold significantly influence biological activity. For example, the introduction of different amine substituents at the C(2) position has been shown to enhance the compound's potency against PI3K δ . Such insights are critical for optimizing drug candidates for clinical use.

Synthetic Pathways

The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors. Recent methodologies have focused on improving yields and reducing reaction times through innovative coupling reactions .

Case Studies

Several case studies highlight the successful synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings. For instance, a study reported the synthesis of a series of compounds that demonstrated significant inhibition of cancer cell lines with IC50 values in the nanomolar range . Such findings underscore the therapeutic potential of these compounds.

Clinical Trials

Given the promising preclinical results, further research is warranted to evaluate the safety and efficacy of this compound in clinical trials. The ongoing exploration into its mechanism of action will also provide valuable insights into its therapeutic applications.

Expansion into Other Therapeutic Areas

Beyond cancer and autoimmune diseases, there is potential for exploring other therapeutic areas such as viral infections and neurodegenerative disorders where modulation of kinase activity could be beneficial .

Mechanism of Action

The mechanism by which tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazolo[1,5-a]pyrimidine core can mimic natural substrates or inhibitors, allowing it to interfere with biological pathways. The carbamate group may also play a role in binding to target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-rich substituents (e.g., dimethylcarbamoyl in 159 ) or boronate esters (e.g., 173 ) often result in higher yields (≥94%) due to improved reactivity in cross-coupling reactions. Conversely, sterically hindered groups (e.g., 3-ethyl in 174 ) reduce yields (34%).
  • Bromination Efficiency : Brominated derivatives (e.g., 161 ) are synthesized in high yields (85–94%), enabling downstream functionalization via cross-coupling.

Physicochemical Properties

Compound Name (ID) Melting Point/Decomposition HRMS (Observed [M+H]⁺) FTIR Key Peaks (cm⁻¹)
Compound 174 195.6–196°C 565.2565 (calc. 565.2558) 3441 (N-H), 1687 (C=O)
Compound 171 >195°C (decomp.) 537.2247 (calc. 537.2245) 1692 (C=O), 1152 (C-O)
Compound 136 Not reported 506.2186 (calc. 506.2187) 1697 (C=O), 1602 (C=N)

Key Observations :

  • Thermal Stability : Carbamate derivatives with hydroxyl or carbamoyl groups (e.g., 171 ) exhibit higher decomposition temperatures (>195°C), likely due to hydrogen bonding.
  • Spectral Signatures : All compounds show strong C=O stretches (~1687–1697 cm⁻¹) and tert-butyl C-O vibrations (~1150 cm⁻¹) .

Biological Activity

tert-butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 2416229-39-3
  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.32 g/mol

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class often act as inhibitors of various kinases. Specifically, they have been shown to interact with the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cellular signaling related to growth and metabolism. The compound's structure suggests it may inhibit specific isoforms of PI3K, contributing to its biological effects.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • A study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their activity against cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range against various cancer types, indicating strong antitumor activity .
CompoundIC50 (nM)Cancer Type
CPL30241518PI3Kδ inhibitor
Compound A52Breast cancer
Compound B74Lung cancer

Anti-inflammatory Activity

In addition to antitumor properties, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting specific kinases involved in cytokine production.

Case Study 1: Inhibition of PI3Kδ

A significant study focused on the inhibition of PI3Kδ using various pyrazolo[1,5-a]pyrimidine derivatives. The lead compound demonstrated a remarkable selectivity for PI3Kδ over other isoforms with an IC50 value as low as 18 nM. This selectivity is critical for minimizing side effects in therapeutic applications .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of related pyrazolo compounds against Mycobacterium tuberculosis. The derivatives showed promising results as inhibitors of pantothenate synthetase (PS), a target for new tuberculosis treatments .

Q & A

Q. Table 1. Key Synthetic Parameters for tert-Butyl Carbamate Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction SolventAnhydrous THF or DCMMinimizes hydrolysis
BaseTriethylamine (1.5 eq)Neutralizes HCl byproduct
Temperature0°C (Boc protection) → 80°C (deprotection)Controls reaction rate
PurificationSilica gel chromatographyRemoves unreacted amines

Q. Table 2. Biological Activity of Pyrazolo[1,5-a]Pyrimidine Derivatives

DerivativeTargetKᵢ/IC₅₀ (nM)Selectivity NotesReference
3-Phenylsulfonyl-75-HT₆0.12>1000-fold vs. 5-HT₂B
2-(4-Fluorophenyl)-6bTSPO1.836-fold improvement vs. DPA-714

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